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Abstract
This technical guide provides a comprehensive overview of the theoretical and computational

methodologies for determining the density of states (DOS) of chromium arsenide (CrAs).

Chromium arsenide is a material of significant research interest due to its complex magnetic

properties and pressure-induced superconductivity. Understanding its electronic structure is

crucial for elucidating the mechanisms behind these phenomena. This document details the

crystal and magnetic structure of CrAs, outlines the protocols for performing ab initio

calculations using Density Functional Theory (DFT), and presents a summary of key

quantitative results from the literature. Additionally, a generalized experimental protocol for

Angle-Resolved Photoemission Spectroscopy (ARPES) is proposed for the experimental

validation of theoretical predictions. This guide is intended for researchers and scientists in the

fields of condensed matter physics, materials science, and computational chemistry.

Introduction
Chromium arsenide (CrAs) is a transition metal pnictide that exhibits a fascinating interplay of

structural, magnetic, and electronic properties. At ambient pressure, it undergoes a magnetic

phase transition to a helimagnetic state and, under the application of pressure, it becomes a

superconductor. The emergence of superconductivity in proximity to a magnetic phase has

spurred considerable research into the electronic structure of CrAs. The density of states,

which describes the number of available electronic states at each energy level, is a
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fundamental property that provides deep insights into the material's conductivity, magnetic

moment, and potential for superconductivity.

This guide serves as a technical resource for researchers aiming to perform or interpret DOS

calculations for CrAs. It consolidates information on the material's fundamental properties and

provides a detailed walkthrough of the computational and experimental techniques involved.

Crystal and Magnetic Structure of Chromium
Arsenide
Chromium arsenide crystallizes in an orthorhombic MnP-type structure at its ground state,

belonging to the space group Pnma. This structure is a distorted variant of the hexagonal NiAs-

type structure.[1] The ground state of CrAs is antiferromagnetic.[2]

Table 1: Crystal Structure Properties of Chromium Arsenide

Property Value

Crystal System Orthorhombic

Space Group Pnma (No. 62)

Structure Type MnP

Computational Methodology: Density Functional
Theory
Ab initio calculations based on Density Functional Theory (DFT) are the primary theoretical tool

for investigating the electronic structure of CrAs.[1][2] These calculations can predict the DOS,

band structure, and magnetic properties of the material.

Detailed Computational Protocol
The following protocol outlines the typical steps and parameters for a DFT-based calculation of

the density of states for CrAs.
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Software Selection: A plane-wave DFT code such as VASP (Vienna Ab initio Simulation

Package), Quantum ESPRESSO, or ABINIT is commonly used.

Crystal Structure Definition: The orthorhombic MnP-type crystal structure of CrAs is used as

the input. The lattice parameters and atomic positions should be taken from experimental

data or relaxed to their ground state configuration by minimizing the total energy of the

system.

Pseudopotentials: Ultrasoft pseudopotentials or Projector Augmented-Wave (PAW) potentials

are employed to describe the interaction between the core and valence electrons.

Exchange-Correlation Functional: The choice of the exchange-correlation functional is

critical. The Local Spin Density Approximation (LSDA) and the Generalized Gradient

Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) parameterization are common

choices.[1][2] For a more accurate description of the correlated d-electrons of chromium, a

DFT+U approach can be utilized, where a Hubbard U term is added to the Hamiltonian. The

value of U is a parameter that needs to be carefully chosen, often based on empirical data or

more advanced theoretical calculations.

Plane-Wave Basis Set Cutoff: A cutoff energy for the plane-wave basis set must be chosen

to ensure convergence of the total energy. A typical value for CrAs would be in the range of

400-500 eV.

k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid of k-points. A

sufficiently dense grid is necessary for accurate DOS calculations. For CrAs, a k-point mesh

of at least 8x8x8 is recommended for the self-consistent field calculation, and a denser mesh

for the subsequent DOS calculation.[2]

Self-Consistent Field (SCF) Calculation: A self-consistent field calculation is performed to

determine the ground-state charge density and total energy of the system. The convergence

criterion for the total energy is typically set to a small value, such as 10-6 eV.[2]

Density of States Calculation: Following the SCF calculation, a non-self-consistent

calculation is performed on a denser k-point grid to obtain a high-resolution density of states.

The total DOS and the partial DOS (PDOS), which resolves the contributions from different

atomic orbitals (e.g., Cr-3d, As-4p), are then calculated.
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Magnetic Configuration: To investigate the magnetic properties, spin-polarized calculations

are performed. Different initial magnetic orderings (ferromagnetic, antiferromagnetic) can be

set up to determine the magnetic ground state.

Computational Workflow
The following diagram illustrates the logical workflow for a typical DFT-based DOS calculation

of chromium arsenide.

Input Preparation

DFT Calculation

Analysis & Output

Define Crystal Structure
(Pnma, Lattice Parameters)

Set Computational Parameters
(Functional, Cutoff, k-points)

Self-Consistent Field (SCF)
Calculation

Input Files

Non-SCF DOS Calculation
(Denser k-mesh)

Converged
Charge Density

Magnetic MomentTotal & Partial DOS

Output Data

Band Structure

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 5 Tech Support

https://www.benchchem.com/product/b1143705?utm_src=pdf-body
https://www.benchchem.com/product/b1143705?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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